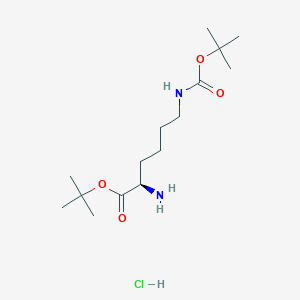

H-D-Lys(boc)-otbu hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

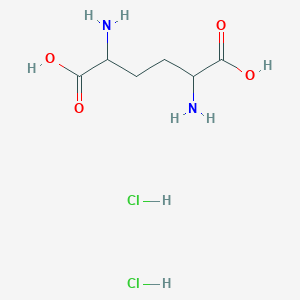

“H-D-Lys(boc)-otbu hcl” is a chemical compound with the molecular formula C12H25ClN2O4 . It is also known as "®-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate" . This compound is commonly used in solution phase peptide synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the use of solution phase peptide synthesis . However, the exact synthesis process is not detailed in the available sources.

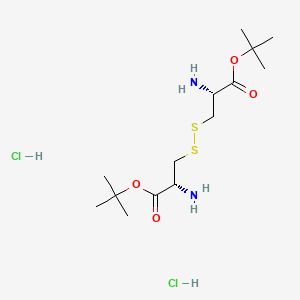

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the available sources. However, the molecular formula is C12H25ClN2O4 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 296.79 g/mol . Other physical and chemical properties such as boiling point, density, and vapor pressure are not provided in the available sources.

Safety and Hazards

Mechanism of Action

Target of Action

H-D-Lys(boc)-otbu hcl, also known as Boc-D-Lys-OH, is a derivative of the amino acid lysine

Mode of Action

Amino acids and their derivatives, including lysine derivatives, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Based on the known effects of amino acid derivatives, it may contribute to the enhancement of physical performance, mental function under stress, and protection against exercise-induced muscle damage .

Biochemical Analysis

Biochemical Properties

H-D-Lys(boc)-otbu hcl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is often used in solid-phase peptide synthesis (SPPS) where it interacts with coupling reagents like carbodiimides and activators such as hydroxybenzotriazole (HOBt). These interactions facilitate the formation of peptide bonds by activating the carboxyl group of the amino acid .

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis. In cells, the compound can be incorporated into peptides and proteins, affecting their structure and function. This incorporation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can modulate signaling pathways by acting as agonists or antagonists of specific receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s protective groups, such as the tert-butoxycarbonyl (Boc) group, prevent unwanted reactions during peptide synthesis. This selective protection allows for precise control over the synthesis process, ensuring that the desired peptide sequence is obtained. Additionally, the compound can inhibit or activate enzymes involved in peptide synthesis, further influencing the outcome of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in peptide synthesis. Degradation of the compound can lead to incomplete or incorrect peptide sequences, affecting the overall outcome of the synthesis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively participate in peptide synthesis. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a role in incorporating amino acids into peptides and proteins. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the presence of this compound can influence the synthesis of lysine-containing peptides, altering the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can participate in peptide synthesis. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function. For instance, the compound may accumulate in regions with high rates of protein synthesis, such as the liver and muscle tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where protein synthesis occurs, or to the mitochondria, where it can influence metabolic processes. This subcellular localization is crucial for the compound’s role in peptide synthesis and other biochemical reactions .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPQINFXPIRBX-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201007-86-5 |

Source

|

| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.